3,4-Dichloro-6-(4-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound features two chlorine atoms located at positions 3 and 4, along with a 4-methylphenyl group at position 6. Its unique structure contributes to its diverse chemical reactivity and potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is synthesized primarily in laboratory settings, utilizing various chemical reactions to achieve the desired structure. It can be obtained through specific synthetic routes involving palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
3,4-Dichloro-6-(4-methylphenyl)pyridazine is classified as a pyridazine derivative. Pyridazines are known for their aromatic properties and are significant in the development of pharmaceuticals and agrochemicals due to their ability to participate in various chemical reactions.
The synthesis of 3,4-Dichloro-6-(4-methylphenyl)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 4-methylphenyl derivatives. One of the most common methods employed is the palladium-catalyzed Suzuki-Miyaura coupling, where 3,4-dichloropyridazine reacts with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
The molecular formula for 3,4-Dichloro-6-(4-methylphenyl)pyridazine is , with a molecular weight of approximately 204.656 g/mol. The structure includes:
3,4-Dichloro-6-(4-methylphenyl)pyridazine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,4-Dichloro-6-(4-methylphenyl)pyridazine varies based on its application. In medicinal chemistry, it may function by inhibiting specific enzymes or receptors that modulate biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The precise molecular targets and pathways involved depend on the functional groups attached to the pyridazine structure.
Relevant data includes:
3,4-Dichloro-6-(4-methylphenyl)pyridazine has numerous applications across various scientific disciplines:
Pyridazine derivatives have undergone a transformative journey from laboratory curiosities to therapeutic agents. The pyridazine ring (1,2-diazine) is characterized by adjacent nitrogen atoms, conferring unique electronic properties that distinguish it from other azine heterocycles like pyridine or pyrimidine. Early pyridazine-containing compounds like the antidepressant minaprine (approved in France in 1972) faced clinical limitations due to adverse effects but demonstrated the scaffold’s potential for CNS activity [5]. The 1980s–1990s saw intensive exploration of pyridazin-3(2H)-ones as phosphodiesterase 3 (PDE3) inhibitors, leading to the development of cardiovascular agents like levosimendan (approved outside the U.S.), which operates through Ca²⁺ sensitization and PDE3 inhibition [5] .
The 21st century marked a breakthrough with FDA approvals of pyridazine-core drugs:
Table 1: Evolution of Key Pyridazine-Based Pharmaceuticals
Compound | Approval Year | Therapeutic Target | Structural Feature |
---|---|---|---|
Minaprine | 1972 (France) | Monoamine oxidase inhibitor | 3-Aminopyridazine |
Cinoxacin | 1980 | Bacterial DNA gyrase inhibitor | Cinnolin-4(1H)-one |
Levosimendan | 2000s (ex-U.S.) | PDE3 inhibitor/Ca²⁺ sensitizer | Pyridazinone derivative |
Relugolix | 2020 | GnRH receptor antagonist | 3-Aminopyridazine |
Deucravacitinib | 2022 | Allosteric TYK2 inhibitor | 3-Aminopyridazine |
Risdiplam | 2020 | SMN2 splicing modifier | Imidazo[1,2-b]pyridazine fusion |
This progression underscores a strategic shift: from early serendipitous discoveries to modern structure-based designs exploiting pyridazine’s hydrogen-bonding topology and dipole moment for targeted protein interactions [5].
Halogenation, particularly chlorination, profoundly alters pyridazine’s physicochemical and biointeraction profiles. The introduction of chlorine atoms enhances three key properties:
In agrochemicals, chlorinated pyridazines enable herbicidal and fungicidal actions. For example, pyridazinone herbicides like norflurazon inhibit carotenoid biosynthesis via chlorine-dependent electron transfer at plastoquinone binding sites . Pharmaceuticals leverage these properties: tepotinib (anti-NSCLC) uses a chloro-pyridazinone moiety for MET kinase inhibition, where chlorine optimizes lipophilic efficiency (LipE) by balancing potency and log P [5].
Table 2: Impact of Halogenation on Pyridazine Properties
Property | Pyridazine | 3-Chloropyridazine | 3,6-Dichloropyridazine |
---|---|---|---|
Dipole Moment (D) | 4.22 | 4.85 | 5.30 |
cLog P | -0.51 | 0.78 | 1.24 |
H-Bond Acceptor Capacity | Moderate | Enhanced | Enhanced |
Electron Deficiency | Low | Moderate | High |
Common Applications | Scaffolding | Kinase inhibitors | Agrochemical intermediates |
3,4-Dichloro-6-(4-methylphenyl)pyridazine embodies strategic innovations in halogenated pyridazine chemistry. Its structure merges three pharmacophoric elements:
This compound’s synthetic versatility is demonstrated in two key applications:
Table 3: Synthetic Applications of 3,4-Dichloro-6-(4-methylphenyl)pyridazine
Reaction Type | Conditions | Products | Application Target |
---|---|---|---|
Nucleophilic Substitution | Amines, 60°C, DMF | 4-Amino-3-chloro derivatives | Kinase hinge-binding motifs |
Pd-Catalyzed Coupling | Suzuki-Miyaura, Pd(PPh₃)₄ | 5-Biaryl-functionalized analogs | PARP inhibitors |
Heterocyclization | Hydrazine, EtOH reflux | Pyridazino[4,5-c]cinnolines | Anticancer leads |
Metal-Halogen Exchange | n-BuLi, then electrophiles | 4-Functionalized derivatives | CNS agents |
Current research exploits its dual hydrogen-bonding capacity (N-2 and C=O if oxidized) for allosteric protein modulation, particularly in underrepresented targets like TYK2 pseudokinase domains. The methylphenyl group’s role in enhancing blood-brain barrier penetration is also being explored for neurotherapeutic agents [1] [5]. Future directions include its use in PROTACs (proteolysis-targeting chimeras), where rigidity and solubility balance are critical for ternary complex formation [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: